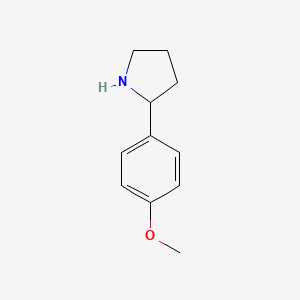

2-(4-Methoxyphenyl)pyrrolidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLZPKEGFYHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395996 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74190-66-2 | |

| Record name | 2-(4-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(4-methoxyphenyl)pyrrolidine, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] The document delves into the strategic considerations behind various synthetic pathways, offering detailed experimental protocols and mechanistic insights. Key methodologies, including reductive amination and approaches involving Grignard reagents, are critically evaluated. This guide is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge to select and execute the most appropriate synthetic strategy for their specific needs.

Introduction: Significance and Applications

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] Its unique conformational properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a 4-methoxyphenyl substituent at the 2-position of the pyrrolidine ring imparts specific electronic and steric properties, rendering this compound a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] Furthermore, this compound serves as a versatile building block in organic synthesis and materials science.[1]

Molecular Profile

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 3756957[4] |

| CAS Number | 74190-66-2 | PubChem CID 3756957[4][5] |

| Molecular Formula | C₁₁H₁₅NO | PubChem CID 3756957[4][5] |

| Molecular Weight | 177.24 g/mol | PubChem CID 3756957[4][5] |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired stereochemistry, scalability, and overall efficiency. This guide will focus on two prominent and versatile methods: Reductive Amination and Grignard Reagent-based strategies.

Retrosynthetic Analysis

A retrosynthetic analysis reveals key bond disconnections that lead to readily available starting materials. The primary disconnection is the C-N bond of the pyrrolidine ring, suggesting a cyclization strategy.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines.[6][7][8] In the context of this compound synthesis, this strategy typically involves the reaction of a γ-keto acid or ester with a source of ammonia, followed by reduction of the resulting cyclic imine. A key advantage of this approach is the potential for stereocontrol, enabling the synthesis of enantiomerically enriched products through asymmetric catalysis.[9]

General Reaction Scheme

Caption: General scheme for reductive amination synthesis.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound via reductive amination.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 208.21 | 10.41 g | 0.05 |

| Ammonium acetate | 77.08 | 19.27 g | 0.25 |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 4.71 g | 0.075 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Imine Formation: To a solution of 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.41 g, 0.05 mol) in methanol (200 mL), add ammonium acetate (19.27 g, 0.25 mol). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (4.71 g, 0.075 mol) portion-wise over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL) to the residue. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Mechanistic Considerations and Causality

The choice of ammonium acetate serves a dual purpose: it acts as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation. Sodium cyanoborohydride is the preferred reducing agent in this context due to its mild nature and its selectivity for reducing the iminium ion in the presence of the ketone functionality of the starting material. The use of a protic solvent like methanol facilitates the protonation of the intermediate carbinolamine, promoting dehydration to the iminium ion.

Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, asymmetric synthesis strategies can be employed. This often involves the use of chiral catalysts or auxiliaries.[10][11][12][13] Chiral organocatalysts, such as those derived from proline, have shown promise in promoting the enantioselective reductive amination of γ-keto acids.[10]

Synthetic Pathway 2: Grignard Reagent-Based Approaches

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. In the synthesis of this compound, a Grignard reagent derived from a 4-methoxy-substituted aryl halide can be reacted with a suitable electrophile containing the pyrrolidine precursor framework.

General Reaction Scheme

Caption: General scheme for Grignard reagent-based synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using a Grignard reaction with N-Boc-2-pyrrolidinone.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromoanisole | 187.04 | 9.35 g | 0.05 |

| Magnesium turnings | 24.31 | 1.34 g | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| N-Boc-2-pyrrolidinone | 185.22 | 9.26 g | 0.05 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.84 g | 0.075 |

| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |

| 1 M HCl | - | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.34 g, 0.055 mol). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromoanisole (9.35 g, 0.05 mol) in anhydrous THF (50 mL) dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[14]

-

Addition to N-Boc-2-pyrrolidinone: Cool the Grignard reagent solution to 0 °C. In a separate flask, dissolve N-Boc-2-pyrrolidinone (9.26 g, 0.05 mol) in anhydrous THF (50 mL) and add this solution dropwise to the Grignard reagent. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up of Addition: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate hemiaminal.

-

Reduction of Hemiaminal: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.84 g, 0.075 mol) in anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C. Add a solution of the crude hemiaminal in anhydrous diethyl ether (50 mL) dropwise. Caution: Lithium aluminum hydride reacts violently with water. Handle with extreme care.

-

Final Work-up and Purification: After the addition, allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction by the sequential and careful dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and then water (8.4 mL) (Fieser work-up). Filter the resulting granular precipitate and wash it with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Insights and Strategic Choices

The use of an N-Boc protecting group on the 2-pyrrolidinone serves to activate the carbonyl group towards nucleophilic attack and prevents side reactions. The intermediate formed after the Grignard addition is a hemiaminal, which is then reduced to the pyrrolidine using a strong reducing agent like lithium aluminum hydride. The choice of the Grignard route can be advantageous when the corresponding aryl halide is readily available and when stereochemistry at the 2-position is not a primary concern, although asymmetric variations of this reaction exist.[15][16][17]

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, must be purified and its identity and purity confirmed through various analytical techniques.

Purification

-

Flash Column Chromatography: This is the most common method for purifying the product on a laboratory scale. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

-

Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method for larger quantities.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 4-methoxyphenyl group (typically two doublets), a singlet for the methoxy group protons, and multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons (including the carbon attached to the methoxy group and the carbon attached to the pyrrolidine ring), the methoxy carbon, and the carbons of the pyrrolidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (177.24 g/mol ).[4][5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (ether linkage). |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies, with reductive amination and Grignard reagent-based methods being among the most versatile and reliable. The choice of a specific pathway should be guided by considerations of starting material availability, desired stereochemical outcome, scalability, and the specific requirements of the intended application. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important heterocyclic compound.

References

-

Vertex AI Search. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[10][18]-thiazepin-3(2H)-one. Retrieved from

- DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.

- MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- NIPER, SAS Nagar, India. (n.d.). Grignard reaction.

- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- This compound. (n.d.).

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Figshare. (n.d.). A Metallocene-Pyrrolidinopyridine Nucleophilic Catalyst for Asymmetric Synthesis.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Sigma-Aldrich. (2012, December 19). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.

- PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.

- Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- Semantic Scholar. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.

- PMC - NIH. (n.d.). Organocatalytic asymmetric synthesis of P-stereogenic molecules.

- ResearchGate. (2021, June 16). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Organic Syntheses Procedure. (n.d.). Benzaldehyde, 2-methoxy-.

- ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.

- PubChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]pyrrolidine.

- Google Patents. (n.d.). Preparation of n-alkylated opiates by reductive amination.

- ResearchGate. (2025, August 10). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- ResearchGate. (2025, October 19). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.

- PubMed. (n.d.). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.

Sources

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. This compound | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 11. Collection - A Metallocene-Pyrrolidinopyridine Nucleophilic Catalyst for Asymmetric Synthesis - Organic Letters - Figshare [acs.figshare.com]

- 12. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 13. Organocatalytic asymmetric synthesis of P-stereogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

(S)-2-(4-Methoxyphenyl)pyrrolidine synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(4-Methoxyphenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a privileged structural motif, it serves as a crucial building block for pharmacologically active molecules and as a scaffold for novel organocatalysts. The stereocenter at the C2 position is paramount to its function, necessitating synthetic strategies that afford high enantiopurity. This technical guide provides an in-depth analysis of three distinct and robust pathways for the synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine: Catalytic Asymmetric 1,3-Dipolar Cycloaddition, Chiral Auxiliary-Mediated Cyclization, and Biocatalytic Transaminase-Triggered Cyclization. Each section elucidates the core mechanistic principles, explains the causality behind procedural choices, and presents detailed, field-proven protocols. A comparative analysis is included to guide researchers in selecting the optimal pathway based on project-specific requirements such as scalability, cost, and stereochemical fidelity.

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] When substituted at the 2-position with an aryl group, the resulting chiral scaffold becomes a cornerstone for developing potent and selective therapeutic agents and highly efficient organocatalysts.[3][4] The absolute stereochemistry of these compounds can dramatically influence their biological activity; for instance, the two enantiomers of a 2-arylpyrrolidine derivative can act as an agonist and an antagonist for the same receptor, respectively.[3] (S)-2-(4-Methoxyphenyl)pyrrolidine, in particular, is a valuable synthon, with its methoxy-substituted phenyl ring offering sites for further functionalization and influencing electronic properties.

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C2 position. This guide explores modern, enantioselective strategies that address this challenge, moving beyond classical resolution to provide direct access to the desired (S)-enantiomer.

Pathway I: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[5][6] By employing a chiral catalyst, this reaction can be rendered highly enantioselective, directly establishing the desired stereochemistry.[2][7]

Mechanistic Rationale

The core of this strategy involves the in situ generation of an azomethine ylide from an imine precursor, typically an N-alkylideneglycine ester. A chiral Lewis acid catalyst, often based on silver(I) or copper(I) complexed with a chiral ligand, coordinates to the imine.[7][8] This coordination facilitates deprotonation at the α-carbon, forming a chiral metal-ligand-azomethine ylide complex. This complex then reacts with a dipolarophile, such as 4-methoxystyrene, in a concerted [3+2] cycloaddition. The chiral environment enforced by the ligand directs the facial approach of the alkene, resulting in the preferential formation of one enantiomer of the pyrrolidine product.

The choice of metal and ligand is critical. Silver(I) salts are often effective due to their strong Lewis acidity and ability to promote ylide formation without catalyzing side reactions.[5] Chiral bisoxazoline (BOX) or phosphine-based ligands are commonly used to create the necessary asymmetric environment around the metal center.

Experimental Protocol: Silver-Catalyzed Cycloaddition

This protocol is adapted from methodologies described for silver-catalyzed asymmetric 1,3-dipolar cycloadditions.[2][5]

Materials:

-

N-Benzylideneglycine methyl ester

-

4-Methoxystyrene

-

Silver Acetate (AgOAc)

-

(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried, argon-purged flask, add silver acetate (0.05 mmol, 5 mol%) and (R)-BINAP (0.055 mmol, 5.5 mol%).

-

Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add N-benzylideneglycine methyl ester (1.0 mmol) and 4-methoxystyrene (1.2 mmol).

-

Add triethylamine (1.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the polysubstituted pyrrolidine precursor.

-

Subsequent standard deprotection and derivatization steps (e.g., hydrolysis and decarboxylation, N-deprotection) are required to obtain the final (S)-2-(4-Methoxyphenyl)pyrrolidine.

Pathway II: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for inducing asymmetry. The N-tert-butanesulfinamide moiety, developed by Ellman, is particularly effective for the synthesis of chiral amines and their derivatives, including 2-substituted pyrrolidines.[9][10]

Mechanistic Rationale

This pathway relies on substrate control, where a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. The synthesis begins with the condensation of (S)-N-tert-butanesulfinamide with 4-chloro-1-(4-methoxyphenyl)butan-1-one to form the corresponding N-sulfinylketimine. The chiral sulfinyl group effectively shields one face of the C=N bond.

A subsequent diastereoselective reduction of the ketimine with a hydride reagent (e.g., LiBEt₃H) proceeds via a six-membered chair-like transition state, where the hydride is delivered to the less sterically hindered face, anti to the bulky tert-butyl group.[9] This step sets the crucial stereocenter. The resulting sulfinamide undergoes spontaneous intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the chloride, forming the pyrrolidine ring. Finally, the auxiliary is cleaved under acidic conditions to yield the enantiopure target compound.[9][10]

Experimental Protocol: N-tert-Butanesulfinamide Method

This protocol is based on the work of Ellman and others for the synthesis of 2-arylpyrrolidines.[9]

Materials:

-

4-chloro-1-(4-methoxyphenyl)butan-1-one

-

(S)-(-)-2-Methyl-2-propanesulfinamide ((S)-tert-Butanesulfinamide)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Lithium triethylborohydride (LiBEt₃H, "Super-Hydride®"), 1.0 M in THF

-

Hydrochloric acid, 4 M solution in 1,4-dioxane

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

Procedure:

-

Imine Formation: In a flame-dried flask under argon, dissolve 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 mmol) and (S)-tert-butanesulfinamide (1.1 mmol) in anhydrous THF (10 mL). Add Ti(OEt)₄ (2.0 mmol) and heat the mixture to 60 °C for 12 hours. Cool to room temperature and pour into an equal volume of brine with vigorous stirring. Filter through Celite, wash the filter cake with EtOAc, and separate the organic layer. Dry over Na₂SO₄, filter, and concentrate to obtain the crude N-sulfinylketimine, which is used directly in the next step.

-

Reductive Cyclization: Dissolve the crude imine in anhydrous THF (10 mL) and cool to -78 °C. Add LiBEt₃H (1.5 mL, 1.5 mmol, 1.0 M solution in THF) dropwise over 10 minutes. Stir at -78 °C for 3 hours. Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Allow the mixture to warm to room temperature and extract with EtOAc (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product is the N-sulfinylated pyrrolidine, which can be purified by chromatography if necessary.

-

Auxiliary Cleavage: Dissolve the N-sulfinylated pyrrolidine (1.0 mmol) in methanol (5 mL). Add 4 M HCl in 1,4-dioxane (2.0 mL, 8.0 mmol). Stir at room temperature for 1 hour. Concentrate the solvent under reduced pressure. Add diethyl ether to precipitate the product as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride with high enantiomeric excess (>99% ee).[9]

Pathway III: Biocatalytic Transaminase-Triggered Cyclization

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminases (TAs) are particularly powerful for creating chiral amines from prochiral ketones with near-perfect enantioselectivity.[11]

Mechanistic Rationale

This elegant strategy employs a transaminase enzyme in a cascade reaction. The process starts with the same ω-chloroketone substrate used in Pathway II: 4-chloro-1-(4-methoxyphenyl)butan-1-one. An (S)-selective transaminase, using a sacrificial amine donor like isopropylamine (IPA), converts the prochiral ketone into a chiral primary amine.[11] This enzymatic transformation is the key enantioselective step and typically proceeds with >99% ee.

Once formed, the chiral γ-chloroamine is primed for a spontaneous intramolecular nucleophilic substitution. The amine nitrogen attacks the carbon bearing the chloride, displacing it and forming the pyrrolidine ring in a stereospecific fashion. The entire cascade can be performed in a single pot under mild, aqueous conditions, making it a highly efficient and "green" synthetic route. Access to the (R)-enantiomer is equally feasible by simply choosing an (R)-selective transaminase.[11]

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example based on published methodologies for TA-catalyzed synthesis of 2-aryl-N-heterocycles.[11]

Materials:

-

4-chloro-1-(4-methoxyphenyl)butan-1-one

-

An (S)-selective transaminase (e.g., ATA-117-Rd11 or a similar engineered enzyme)

-

Pyridoxal-5'-phosphate (PLP)

-

Isopropylamine (IPA)

-

Potassium phosphate buffer (KPi), 100 mM, pH 8.0

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction vessel containing 100 mM potassium phosphate buffer (pH 8.0).

-

Add the transaminase enzyme to a final concentration of 10 mg/mL.

-

Add PLP to a final concentration of 1 mM.

-

Add the substrate, 4-chloro-1-(4-methoxyphenyl)butan-1-one, to a final concentration of 50 mM. A co-solvent like DMSO (e.g., 20% v/v) may be required to ensure substrate solubility.

-

Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 1 M.

-

Incubate the reaction at 37 °C with agitation (e.g., 700 rpm) for 48 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

-

Upon completion, stop the reaction by centrifuging to remove the enzyme.

-

The product can be extracted from the aqueous supernatant using an organic solvent (e.g., ethyl acetate or MTBE) after basifying the solution with NaOH.

-

Further purification can be achieved by standard methods, such as precipitation as a salt or column chromatography.

Comparative Analysis of Synthesis Pathways

The optimal choice of synthetic route depends on several factors, including available equipment, scale, cost considerations, and desired purity.

| Parameter | Catalytic 1,3-Dipolar Cycloaddition | Chiral Auxiliary-Mediated Synthesis | Biocatalytic Transaminase Cascade |

| Stereocontrol | Good to excellent (up to 98% ee)[12] | Excellent (>99% ee)[9] | Excellent (>99.5% ee)[11] |

| Key Reagent | Chiral Metal-Ligand Complex | Stoichiometric Chiral Auxiliary | Enzyme (Transaminase) |

| Scalability | Moderate; catalyst cost can be a factor. | High; robust and well-established chemistry. | High; particularly for industrial applications. |

| Versatility | High; broad substrate scope for both dipole and dipolarophile.[6] | High; applicable to a wide range of aryl ketones.[10] | Moderate; depends on enzyme substrate specificity. |

| "Green" Chemistry | Moderate; uses organic solvents and metal catalysts. | Low; stoichiometric auxiliary and hydride reagents. | High; aqueous media, mild conditions, biodegradable catalyst. |

| Pros | Atom economical, direct ring formation. | Highly reliable, predictable, excellent stereocontrol. | Exceptional enantioselectivity, environmentally friendly. |

| Cons | Requires multi-step synthesis to reach final product, potential metal contamination. | Not atom-economical, requires auxiliary attachment/removal steps. | Requires specific enzyme, initial screening may be needed. |

Conclusion

The synthesis of enantiopure (S)-2-(4-Methoxyphenyl)pyrrolidine can be successfully achieved through several modern and efficient strategies. Catalytic asymmetric 1,3-dipolar cycloaddition offers a convergent and elegant approach to the pyrrolidine core, while the chiral auxiliary-mediated pathway provides a highly reliable and predictable method that guarantees exceptional enantiopurity. For researchers prioritizing sustainability and seeking the highest levels of stereoselectivity, the biocatalytic transaminase-triggered cascade represents the state-of-the-art. The selection of a specific pathway should be a strategic decision based on a thorough evaluation of the comparative strengths and weaknesses outlined in this guide, ensuring the chosen method aligns with the overarching goals of the research or drug development program.

References

-

Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Angewandte Chemie International Edition, 49(35), 6306-6309. Available at: [Link]

-

Gallagher, T., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(7), 934-947. Available at: [Link]

-

Contente, M. L., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(11), 2506-2512. Available at: [Link]

-

Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 13(1), 2-24. Available at: [Link]

-

De Kimpe, N., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry, 8(10), 2375-2381. Available at: [Link]

-

Jørgensen, K. A., et al. (2002). A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Organic Letters, 4(11), 1875-1877. Available at: [Link]

-

Bartoli, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(8), 2234. Available at: [Link]

-

Vicario, J. L., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry - A European Journal, 14(30), 9357-9367. Available at: [Link]

-

Prashad, M., & Reddy, K. R. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(21), 3747-3749. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3756957, 2-(4-Methoxyphenyl)pyrrolidine. Retrieved December 16, 2025 from [Link].

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Retrieved December 16, 2025 from [Link].

-

Jørgensen, K. A., et al. (2000). Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides—A Simple Approach to Optically Active Highly Functionalized Proline Derivatives. Angewandte Chemie International Edition, 39(20), 3615-3618. Available at: [Link]

-

ResearchGate. (2016). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. Retrieved December 16, 2025 from [Link].

-

Zhang, X. (2002). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. *Michigan State University Chemistry. Available at: [Link]

-

Feng, X., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(15), 4346-4352. Available at: [Link]

-

Appayee, C., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 60(66), 8768-8771. Available at: [Link]

-

Chen, X., et al. (2017). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 53(80), 10946-10961. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

-

Gotor, V., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(10), 3108-3121. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. Retrieved December 16, 2025 from [Link].

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Foreword: The Role of Physical Properties in Drug Development

An In-depth Technical Guide to the Physical Properties of (R)-2-(4-Methoxyphenyl)pyrrolidine

In modern pharmaceutical development, the journey from a promising lead compound to a market-approved drug is one of meticulous characterization and optimization. Chiral building blocks, such as (R)-2-(4-Methoxyphenyl)pyrrolidine, are foundational to this process. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The specific enantiomer, in this case, the (R)-isomer, is often solely responsible for the desired therapeutic effect. Consequently, the precise and thorough characterization of its physical properties is not merely an academic exercise; it is a critical component of quality control, process chemistry, and regulatory compliance. This guide provides an in-depth analysis of the known physical and spectroscopic properties of (R)-2-(4-Methoxyphenyl)pyrrolidine, establishes robust protocols for their measurement, and explains the scientific rationale behind each characterization technique.

Core Physicochemical Characteristics

The fundamental physical constants of a compound provide an immediate snapshot of its identity, purity, and expected behavior in various environments. While (R)-2-(4-Methoxyphenyl)pyrrolidine is a valuable research chemical, it is noteworthy that some of its key experimental physical properties, such as specific rotation and melting point, are not widely reported in publicly accessible literature. This guide consolidates known data and provides expert interpretation where experimental values are not available.

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Exact Mass | 177.115364 g/mol | [3] |

| Appearance | Colorless liquid (reported for the racemate) | [1] |

| Melting Point | < 25 °C (inferred from liquid state at RT) | |

| Boiling Point | No experimental data available. | |

| Specific Optical Rotation | No experimental data available. The (R)-configuration is determined by its synthetic pathway or chiral separation. | |

| Solubility | Inferred to be soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) and sparingly soluble in water. | |

| CAS Number | 74190-66-2 (Racemic mixture) | [2] |

Analysis of Core Properties

-

Appearance & Melting Point : The racemic mixture is described as a colorless liquid, which logically implies that the melting point of the pure enantiomer is also below ambient room temperature.[1] For many chiral compounds, the racemate can have a different melting point than the pure enantiomers, but a liquid state for the racemate strongly suggests a low melting point for the individual isomers.

-

Boiling Point : The absence of an experimentally determined boiling point is common for complex organic molecules that may be prone to decomposition at high temperatures. Purification is typically achieved via column chromatography rather than distillation.

-

Solubility : The structure, featuring a polar secondary amine and a largely nonpolar aromatic ring with an ether group, predicts good solubility in moderately polar to nonpolar organic solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

-

Expected Ionization : In its GC-MS analysis, (R)-2-(4-Methoxyphenyl)pyrrolidine is expected to show a prominent molecular ion peak (M⁺) at m/z = 177.1154.[3]

-

Key Fragmentation Pattern : A characteristic and often dominant fragment would result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the C₄H₈N portion and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The methoxyphenyl moiety is a stable fragment.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is available for this compound.[3]

-

N-H Stretch : A moderate, single peak is expected in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the pyrrolidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

-

Aromatic C=C Bends : Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretch : A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and 1030-1050 cm⁻¹ (symmetric stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a crucial skill in compound verification.

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

Aromatic Protons (δ 6.8-7.3 ppm) : The 4-substituted benzene ring will show a classic AA'BB' system. Two doublets are expected: one for the two protons ortho to the methoxy group (approx. δ 6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx. δ 7.1-7.2 ppm).

-

Benzylic Proton (δ ~4.1 ppm) : The single proton on the carbon attached to both the aromatic ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to coupling with the adjacent CH₂ group.

-

Methoxy Protons (δ ~3.8 ppm) : The three protons of the -OCH₃ group will appear as a sharp singlet.

-

Pyrrolidine Protons (δ 1.7-3.2 ppm) : The remaining six protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent to the nitrogen (C5) will be the most downfield (δ ~3.0-3.2 ppm).

-

Amine Proton (δ ~1.5-2.5 ppm) : The N-H proton will appear as a broad singlet and its chemical shift can be variable depending on concentration and solvent.

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

Aromatic Carbons (δ 114-159 ppm) : Six signals are expected. The carbon attached to the methoxy group will be the most downfield (δ ~158-159 ppm). The carbon attached to the pyrrolidine ring will be around δ ~135-140 ppm. The other four carbons will appear between δ 114-128 ppm.

-

Benzylic Carbon (δ ~60-65 ppm) : The C2 carbon of the pyrrolidine ring.

-

Methoxy Carbon (δ ~55 ppm) : The -OCH₃ carbon.

-

Pyrrolidine Carbons (δ ~25-55 ppm) : The remaining three aliphatic carbons of the pyrrolidine ring.

Authoritative Experimental Protocols

The trustworthiness of physical property data relies entirely on the validity of the experimental method. The following protocols describe self-validating systems for determining key chiral and purity-indicating properties.

Protocol: Determination of Specific Optical Rotation

Causality : Specific rotation is an intensive property unique to a chiral molecule. Its measurement is the definitive experimental proof of enantiomeric identity and is crucial for confirming the success of an asymmetric synthesis or chiral separation. The value depends on temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

Methodology :

-

Instrument Preparation : Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes to ensure stable output.

-

Sample Preparation :

-

Accurately weigh approximately 100 mg of (R)-2-(4-Methoxyphenyl)pyrrolidine (designated as m).

-

Quantitatively transfer the sample to a 10.00 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol. This gives a precise concentration (c) in g/100 mL.

-

-

Blank Measurement :

-

Fill a 1.0 dm polarimeter cell (l) with the pure solvent (methanol).

-

Ensure no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the blank rotation. This value should be near zero. Calibrate the instrument to zero if necessary.

-

-

Sample Measurement :

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

-

Fill the cell with the sample solution, again ensuring no air bubbles.

-

Place the cell in the instrument and record the observed rotation (α). Take at least five readings and calculate the average.

-

-

Calculation : Calculate the specific rotation [α] using the formula: [α]ᵀλ = (100 × α) / (l × c)

-

Where T = temperature (°C), λ = wavelength (nm), α = observed rotation, l = path length (dm), and c = concentration (g/100mL).

-

-

Reporting : Report the value including the sign (+ or -), temperature, wavelength, concentration, and solvent. Example: [α]²⁰D = -XX.X (c 1.0, MeOH).

Workflow for Specific Rotation Measurement

Caption: Workflow for determining specific optical rotation.

Protocol: Determination of Melting Point (Capillary Method)

Causality : The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range. Although this compound is reported as a liquid, this protocol is essential for characterizing solid derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

Methodology :

-

Sample Preparation : Ensure the sample is anhydrous. If it is a solid, grind it into a fine, uniform powder.

-

Capillary Loading :

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Instrument Setup :

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

-

Measurement :

-

Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last trace of solid melts completely.

-

-

Reporting : Report the melting point as a range from T₁ to T₂. For a pure compound, this range should be narrow.

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Conclusion and Outlook

(R)-2-(4-Methoxyphenyl)pyrrolidine stands as a valuable chiral intermediate in pharmaceutical research and development. This guide has synthesized the available data to present a comprehensive profile of its physical properties. While core identifiers such as molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key experimental data, particularly the specific optical rotation and melting point, are not commonly reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and designed to yield reliable, reproducible data. For any laboratory involved in the synthesis, purification, or application of this compound, performing these characterizations is a matter of fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for chemists to confirm the identity of their material. Ultimately, a complete and experimentally verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this important chiral building block.

References

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). (R)-2-(4- Methoxyphenyl)pyrrolidine. SpectraBase. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-2-(4-methoxyphenyl)-4-methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile. University of Luxembourg. Retrieved from [Link]

-

University of Strathclyde. (2025). Guilty by dissociation: Part C: Enantiomeric separation of diphenidine-derived new psychoactive substances (NPS) by polar organic chiral high performance liquid chromatography (HPLC) on polysaccharide-based stationary phases. Retrieved from [Link]

-

ResearchGate. (2025). Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide-Based Coated Chiral Stationary Phases. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical separations of the enantiomers of selected compounds on.... Retrieved from [Link]

-

MDPI. (n.d.). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Pyrrolidine Scaffold

An In-depth Technical Guide to 2-(4-Methoxyphenyl)pyrrolidine for Advanced Research

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which marries a saturated five-membered pyrrolidine ring with an electronically distinct 4-methoxyphenyl group, makes it a valuable and versatile building block for the synthesis of complex molecular architectures.[1][2] The pyrrolidine moiety provides a three-dimensional, non-planar scaffold that is prevalent in numerous natural products and pharmacologically active agents, allowing for a thorough exploration of chemical space.[3] This guide serves as a comprehensive technical resource for researchers, offering in-depth information on its chemical identity, safety protocols, synthesis, and applications, grounded in authoritative scientific data.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. This compound is unambiguously identified by its CAS Registry Number, 74190-66-2.[1][4][5] Its fundamental properties are summarized below, providing a critical data foundation for experimental design.

| Property | Value | Source(s) |

| CAS Number | 74190-66-2 | [1][4][5] |

| Molecular Formula | C₁₁H₁₅NO | [1][4][5] |

| Molecular Weight | 177.24 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(2-Pyrrolidinyl)anisole, 2-(4-Methoxy-phenyl)-pyrrolidine | [5] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥96% (HPLC) | [1][4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Comprehensive Safety and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. While this compound is a key research tool, it is also classified as an irritant with specific handling requirements.[5] The following data, synthesized from authoritative sources, must be strictly adhered to.

GHS Hazard Classification

| Hazard Class | Category | GHS Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol involves assuming that contact will occur and engineering controls to mitigate it.

-

Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.[6]

-

Body Protection: Wear a standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended.[8]

First Aid Measures

In the event of exposure, immediate and correct action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Synthesis and Mechanistic Rationale

The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. The process begins with a Knoevenagel condensation to form an unsaturated intermediate, which is then selectively reduced and cyclized.

This multi-step synthesis is advantageous because it builds the carbon skeleton and introduces the necessary nitrogen atom in a controlled manner. The final reductive cyclization using a catalyst like Raney Nickel is a powerful and field-proven method for converting nitro groups and esters into cyclic amines under hydrogenation conditions.

Applications in Drug Development and Neuroscience

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.[2] Its structure is frequently incorporated into molecules targeting the central nervous system (CNS).[1]

-

Neuropharmacology: The pyrrolidine scaffold is a privileged structure in neuroscience research. Its three-dimensional nature allows it to bind with high specificity to complex receptor sites. The 4-methoxyphenyl group can act as a key pharmacophore, engaging in hydrogen bonding or hydrophobic interactions within a target protein. This makes the compound a valuable starting point for developing agents for neurological disorders.[1][2]

-

Calcium Channel Antagonists: Research has demonstrated the use of this compound's core structure in the synthesis of novel calcium channel antagonists. These are critical for treating cardiovascular conditions like hypertension and angina.[10]

-

Enzyme Inhibition: Pyrrolidine-based molecules have shown promise as inhibitors for enzymes such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[11][12] The 4-methoxyphenyl substituent can be tailored to enhance binding affinity and selectivity for the enzyme's active site.

The logical relationship between the compound's structure and its utility is visualized below.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described in a step-by-step format.

Representative Synthesis of this compound

This protocol is a representative example based on established chemical principles for pyrrolidine synthesis and should be adapted and optimized under appropriate laboratory conditions.

-

Step 1: Condensation. To a solution of 4-methoxybenzaldehyde (1 eq.) and ethyl nitroacetate (1.1 eq.) in absolute ethanol, add piperidine (0.1 eq.) as a catalyst. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture and concentrate under reduced pressure. The crude product, ethyl 2-nitro-3-(4-methoxyphenyl)acrylate, can be purified by column chromatography.

-

Step 2: Michael Addition. Dissolve the product from Step 1 in ethanol. In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in ethanol and add diethyl malonate (1.1 eq.). Add the acrylate solution dropwise to the malonate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Neutralize with dilute HCl and extract the product with ethyl acetate.

-

Step 3: Reductive Cyclization. Transfer the crude adduct from Step 2 to a high-pressure hydrogenation vessel. Add ethanol as the solvent and Raney Nickel (approx. 10% by weight) as the catalyst. Pressurize the vessel with hydrogen gas (50-100 bar) and heat to 80-100 °C. Maintain the reaction for 24 hours.

-

Step 4: Work-up and Purification. After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the final product meets the required purity standard (e.g., ≥96%) for use in sensitive applications.[1]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). Filter and degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 254 nm

-

-

Analysis: Inject the sample and record the chromatogram for 10-15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

-

This compound | C11H15NO | CID 3756957 - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][4]-thiazepin-3(2H)-one . Journal of the Korean Chemical Society. [Link]

-

Synthesis of substituted pyrrolidines - DiVA portal . DiVA. [Link]

-

SAFETY DATA SHEET . Indagoo Research Chemicals. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC . National Center for Biotechnology Information. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers . Frontiers. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. diva-portal.org [diva-portal.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Spectroscopic Data of 2-(4-Methoxyphenyl)pyrrolidine: An In-depth Technical Guide

Introduction

2-(4-Methoxyphenyl)pyrrolidine is a significant heterocyclic compound featuring a pyrrolidine ring substituted with a methoxyphenyl group. This structure is a key building block in medicinal chemistry and drug development, forming the scaffold for a variety of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in synthesis and for the characterization of its derivatives. Spectroscopic analysis provides the fundamental data required for this characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the carbon and hydrogen atoms in this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and pyrrolidine protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | H-2', H-6' |

| ~6.88 | Doublet | 2H | H-3', H-5' |

| ~4.15 | Triplet | 1H | H-2 |

| 3.80 | Singlet | 3H | -OCH₃ |

| ~3.30 | Multiplet | 1H | H-5a |

| ~2.95 | Multiplet | 1H | H-5b |

| ~2.10 | Multiplet | 1H | H-3a |

| ~1.95 | Multiplet | 1H | H-3b |

| ~1.80 | Multiplet | 2H | H-4 |

| ~1.70 | Broad Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The electron-donating methoxy group at the C-4' position influences the chemical shifts of the aromatic protons. The protons ortho to the methoxy group (H-3' and H-5') are shielded and appear upfield around 6.88 ppm, while the protons meta to it (H-2' and H-6') are less affected and appear downfield around 7.25 ppm. Both signals are expected to be doublets due to coupling with their adjacent protons.

-

Methine Proton (H-2): The proton at C-2 is deshielded due to its proximity to both the nitrogen atom and the aromatic ring, resulting in a downfield shift to approximately 4.15 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, leading to a characteristic sharp singlet at around 3.80 ppm.

-

Pyrrolidine Protons (H-3, H-4, H-5): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The protons on C-5, being adjacent to the nitrogen, are expected to be the most downfield of the aliphatic ring protons. The protons on C-3 and C-4 will appear further upfield.

-

Amine Proton (N-H): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.[3][4] It can be identified by its disappearance from the spectrum upon the addition of D₂O.[4]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C-4' |

| ~138.0 | C-1' |

| ~127.5 | C-2', C-6' |

| ~114.0 | C-3', C-5' |

| ~65.0 | C-2 |

| ~55.3 | -OCH₃ |

| ~47.0 | C-5 |

| ~34.0 | C-3 |

| ~25.5 | C-4 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon attached to the oxygen (C-4') is the most deshielded aromatic carbon, appearing around 158.5 ppm. The quaternary carbon (C-1') will be found at approximately 138.0 ppm. The carbons ortho to the methoxy group (C-3' and C-5') are shielded and appear upfield around 114.0 ppm, while the carbons meta to it (C-2' and C-6') are at approximately 127.5 ppm.

-

Pyrrolidine Carbons: The carbon atom C-2, being attached to both the nitrogen and the aromatic ring, is the most deshielded of the pyrrolidine carbons, appearing around 65.0 ppm. C-5, adjacent to the nitrogen, will be found around 47.0 ppm. The other two carbons of the pyrrolidine ring, C-3 and C-4, will appear at higher fields, around 34.0 and 25.5 ppm, respectively.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55.3 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer, observing at the appropriate carbon frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the ether, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1610, ~1510 | Strong | C=C aromatic ring stretch |

| ~1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

-

N-H Stretch: A secondary amine will show a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹.[5] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none.[3][5][6]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H stretches in the pyrrolidine and methoxy groups.

-

Aromatic C=C Stretches: The bands at approximately 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretches: The strong absorption around 1245 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether, a key feature for identifying the methoxy group. The symmetric stretch is expected around 1030 cm⁻¹.

-

Out-of-Plane Bending: The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .[2]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 177

-

Major Fragments: m/z = 176, 134, 107, 70

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways:

-

Loss of a Hydrogen Radical: The molecular ion (m/z 177) can lose a hydrogen atom from the carbon adjacent to the nitrogen (C-2) to form a stable iminium ion at m/z 176.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. In this case, cleavage of the bond between C-2 and the phenyl ring would lead to the formation of a pyrrolidinyl cation radical and a methoxyphenyl radical. More favorably, cleavage of the C2-C3 bond in the pyrrolidine ring can occur.

-

Formation of the Methoxyphenylmethyl Cation: Cleavage of the bond between the pyrrolidine ring and the methoxyphenyl group can lead to the formation of a methoxybenzyl cation (m/z 121) or a related fragment.

-

Formation of the Pyrrolidinium Ion: A key fragmentation is the cleavage of the bond between C-2 and the aromatic ring to form a fragment at m/z 70, corresponding to the 2-iminopyrrolidinium ion.

-

Formation of a Tropylium-like Ion: The methoxyphenyl group can undergo fragmentation to form a methoxytropylium ion at m/z 107.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the predicted pathway.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive interpretation based on fundamental spectroscopic principles. The provided experimental protocols serve as a self-validating framework for researchers to acquire and confirm this data. A thorough understanding of these spectroscopic features is crucial for quality control in synthesis and for the structural elucidation of new derivatives in drug discovery and development.

References

-

CDN. Infrared Spectroscopy. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023-09-20). [Link]

-

University of Regensburg. INFRARED SPECTROSCOPY (IR). [Link]

-

University of Calgary. IR: amines. [Link]

-

ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025-08-06). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-